3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine
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Overview
Description
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound can interact with cellular membranes, increasing their permeability and causing cell lysis .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the ethyl group on the imidazole ring.
3-(1H-imidazol-2-yl)propan-1-amine: Similar structure but lacks the ethyl group on the imidazole ring.
Uniqueness
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-5-10-8(11)12-7-3-4-9/h5-6H,2-4,7,9H2,1H3 |
InChI Key |
NOEBPPLCAJIPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OCCCN |
Origin of Product |
United States |
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